Murralongin

Vue d'ensemble

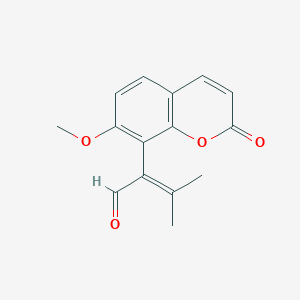

Description

Murralongin is a naturally occurring compound predominantly found in the leaves of the Murraya paniculata plant. It is a member of the coumarin family, characterized by its unique structure which includes a 7-methoxy-2-oxo-2H-chromen-8-yl group. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Murralongin can be synthesized through various chemical reactions. One common method involves the condensation of 7-methoxy-2-oxo-2H-chromen-8-carbaldehyde with 3-methyl-2-butenal under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The leaves of Murraya paniculata are subjected to steam distillation to isolate the essential oils, which are then further purified using chromatographic techniques to obtain this compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Murralongin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield alcohol derivatives, typically using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as bromine in acetic acid.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Potential therapeutic agent due to its anti-inflammatory and antioxidant properties.

Industry: Utilized in the fragrance industry for its pleasant aroma.

Mécanisme D'action

The mechanism by which Murralongin exerts its effects involves multiple molecular targets and pathways:

Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.

Antioxidant Activity: this compound scavenges free radicals and upregulates the expression of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

Murralongin is unique among coumarins due to its specific structural features and biological activities. Similar compounds include:

Scopoletin: Another coumarin with anti-inflammatory and antioxidant properties.

Umbelliferone: Known for its UV-absorbing properties and use in sunscreens.

Auraptene: Exhibits strong anticancer activity and is found in citrus fruits.

This compound stands out due to its potent cytotoxic activity against cancer cells and its potential therapeutic applications in medicine.

Activité Biologique

Murralongin is a naturally occurring compound primarily isolated from the leaves of Galipea panamensis, belonging to the Rutaceae family. This compound has garnered attention for its diverse biological activities, making it a subject of extensive research in pharmacology and phytochemistry. Recent studies have highlighted its potential therapeutic applications, particularly in anti-inflammatory, antioxidant, and cytotoxic activities.

Chemical Composition

This compound is classified as a coumarin derivative, which is part of a broader class of compounds known for their various biological effects. The phytochemical analysis of Murraya species, including Galipea panamensis, reveals a rich composition of secondary metabolites, predominantly alkaloids, flavonoids, and coumarins.

Table 1: Summary of Key Compounds Isolated from this compound

| Compound Name | Type | Source Plant | Biological Activity |

|---|---|---|---|

| This compound | Coumarin | Galipea panamensis | Anti-inflammatory |

| Murrayanine | Alkaloid | Murraya paniculata | Cytotoxic |

| Yuehchukene | Alkaloid | Murraya alata | Anti-implantation |

| Mahanine | Alkaloid | Murraya paniculata | Cytotoxic |

The dominant metabolites identified in the Murraya genus include 413 compounds, with alkaloids constituting 46.9%, followed by coumarins (29.3%) and flavonoids (10.3%) .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. In vitro studies have demonstrated its effectiveness against various inflammatory models .

Antioxidant Properties

This compound's antioxidant capacity is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role .

Cytotoxic Effects

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines such as HeLa and HepG2. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Other Notable Activities

Beyond anti-inflammatory and cytotoxic effects, this compound has also been associated with:

- Antifungal Activity : Exhibits effectiveness against various fungal strains.

- Hepatoprotective Effects : Protects liver cells from damage caused by toxins.

- Antihyperlipidemic Effects : Helps in managing lipid levels in the bloodstream.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Study on Anti-inflammatory Mechanisms : A study published in 2023 demonstrated that this compound reduces inflammation by inhibiting NF-κB signaling pathways .

- Cytotoxicity Study : Research conducted on human cancer cell lines indicated that this compound significantly reduces cell viability through apoptosis induction .

- Antioxidant Efficacy : A comparative study highlighted that this compound's antioxidant activity was more potent than several standard antioxidants, suggesting its potential use in nutraceutical formulations .

Propriétés

IUPAC Name |

2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(2)11(8-16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAZKMWQUBDDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201059 | |

| Record name | 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53011-72-6 | |

| Record name | 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053011726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53011-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of Murralongin?

A1: this compound has been isolated from several plant species, including Murraya omphalocarpa [], Boenninghausenia albiflora [], Rauia resinosa [], Murraya paniculata [, , ], and Galipea panamensis [].

Q2: How is the structure of this compound determined?

A2: The structure of this compound was initially elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) []. The structure was further confirmed and its stereochemistry determined through X-ray crystallography [, ]. This revealed this compound possesses a unique isoprenoid side chain.

Q3: Can you elaborate on the formation of this compound?

A3: Interestingly, this compound can be formed through an acid-catalyzed rearrangement of another naturally occurring coumarin, Phebalosin []. This rearrangement involves the opening of the epoxy ring in Phebalosin and subsequent formation of the distinctive side chain found in this compound.

Q4: What biological activities have been reported for this compound?

A4: this compound has demonstrated significant antiplatelet aggregation activity in vitro []. Additionally, it exhibits activity against the axenic amastigote forms of Leishmania panamensis, a parasite responsible for leishmaniasis [].

Q5: Are there any known structural analogs of this compound and their activities?

A6: Yes, several structural analogs of this compound, often co-occurring in the same plant sources, have been identified. These include compounds like Murrangatin, Minumicrolin, and isomers of this compound itself. While some analogs share similar biological activities, like antiplatelet aggregation, specific structure-activity relationships are still under investigation [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.